Boc-Pyrrolidine-PEG2-COOH is a compound that combines the protective group tert-butoxycarbonyl (Boc) with pyrrolidine, a five-membered cyclic amine, and a polyethylene glycol (PEG) moiety terminated with a carboxylic acid group. This structure is significant in organic synthesis and medicinal chemistry due to its unique properties. The Boc group serves as a protecting group for the amine, enhancing the compound's stability and reactivity during various
These reactions are fundamental in synthesizing more complex molecules, including pharmaceuticals and biologically active compounds.
Compounds containing pyrrolidine rings have been reported to exhibit various biological activities, including:
The specific biological activity of Boc-Pyrrolidine-PEG2-COOH will depend on its interactions with biological targets and the context of its use.
The synthesis of Boc-Pyrrolidine-PEG2-COOH typically involves multiple steps:
This multi-step process allows for the creation of a compound that retains the desirable properties of both the pyrrolidine and PEG components.
Boc-Pyrrolidine-PEG2-COOH has several applications:
Interaction studies involving Boc-Pyrrolidine-PEG2-COOH typically focus on:
Such studies are essential for advancing the compound's development into practical applications.
Boc-Pyrrolidine-PEG2-COOH shares structural characteristics with several related compounds. Here are some similar compounds and their unique features:
Boc-Pyrrolidine-PEG2-COOH stands out due to its combination of protective groups and hydrophilic properties from PEG, making it particularly useful in drug delivery systems and bioconjugation strategies. Its unique structure allows it to bridge organic synthesis with biological applications effectively.
The incorporation of Boc-Pyrrolidine-PEG₂-COOH as a linker component in Proteolysis Targeting Chimera design represents a sophisticated approach to addressing the fundamental challenges of ternary complex formation [1] [2]. This heterobifunctional molecule, characterized by the molecular formula C₁₄H₂₅NO₆ and molecular weight of 303.35 g/mol, combines the structural rigidity of a protected pyrrolidine ring with the conformational flexibility of polyethylene glycol units [1] [4].
The pyrrolidine ring within the Boc-Pyrrolidine-PEG₂-COOH structure introduces critical steric considerations that influence ternary complex geometry [22] [26]. The five-membered pyrrolidine ring adopts specific pucker conformations that can significantly alter the spatial arrangement between the target protein and E3 ligase [22]. Research has demonstrated that pyrrolidine ring conformational preferences, particularly the balance between C⁴-exo and C⁴-endo puckers, directly impact the trajectory and orientation of the linker chain [22] [26]. The tert-butoxycarbonyl protection group further contributes to the steric environment by providing a bulky substituent that can influence both local conformational preferences and long-range intramolecular interactions [44] [47].
Electronic considerations play an equally important role in ternary complex formation efficiency [13] [16]. The oxygen atoms within the PEG₂ segment introduce electronegative centers that can participate in hydrogen bonding interactions with both the target protein and E3 ligase surfaces [6] [19]. These electronic properties become particularly relevant when considering the formation of productive protein-protein interfaces within the ternary complex [13]. The carboxylic acid terminus provides an additional site for electronic interaction, offering both hydrogen bond donor and acceptor capabilities that can stabilize ternary complex formation [1] [2].
Molecular dynamics simulations have revealed that the electronic distribution within Boc-Pyrrolidine-PEG₂-COOH linkers significantly influences the sampling of conformational space during ternary complex formation [10] [14]. The interplay between the electron-withdrawing carboxyl group and the electron-donating ether linkages creates a polarized environment that can facilitate specific protein-protein contacts [9] [15]. These electronic effects are further modulated by the pyrrolidine nitrogen, which can participate in both steric and electronic interactions depending on its protonation state and local environment [22] [26].
The balance between conformational flexibility and target engagement efficiency represents a critical design parameter in Boc-Pyrrolidine-PEG₂-COOH-containing Proteolysis Targeting Chimera systems [9] [15]. The hybrid nature of this linker, combining a conformationally constrained pyrrolidine ring with flexible PEG units, creates a unique conformational landscape that influences both binary and ternary binding events [17] [18].
Conformational flexibility analysis reveals that the PEG₂ segment provides approximately 8-10 rotatable bonds, allowing for extensive conformational sampling while the pyrrolidine ring constrains local geometry [35] [37]. This architectural arrangement enables the linker to adopt folded conformations that minimize solvent-accessible polar surface area, a property directly correlated with cellular permeability [19] [24]. Nuclear magnetic resonance spectroscopy studies have demonstrated that PEG-containing linkers, including those with pyrrolidine modifications, can adopt compact conformations in nonpolar environments through intramolecular hydrogen bonding and π-π stacking interactions [24].
The conformational dynamics of Boc-Pyrrolidine-PEG₂-COOH linkers directly impact target engagement efficiency through multiple mechanisms [10] [30]. Enhanced molecular dynamics simulations have shown that intermediate levels of conformational flexibility optimize ternary complex formation by allowing sufficient conformational search while avoiding entropic penalties associated with highly flexible linkers [30]. The pyrrolidine component provides a conformational anchor that reduces the degrees of freedom while maintaining sufficient flexibility for productive protein-protein interactions [5] [22].
Target engagement efficiency is further influenced by the ability of Boc-Pyrrolidine-PEG₂-COOH linkers to facilitate cooperative binding events [13] [29]. Isothermal titration calorimetry studies have revealed that properly designed linkers can exhibit positive cooperativity, where binding of the Proteolysis Targeting Chimera to one protein enhances binding to the second protein [33]. This cooperativity emerges from the conformational constraints imposed by the linker, which can pre-organize the system for ternary complex formation [28] [31].
| Conformational Parameter | Boc-Pyrrolidine-PEG₂-COOH | Standard PEG Linkers | Alkyl Chain Linkers |
|---|---|---|---|
| Rotatable Bonds | 8-10 | 12-15 | 10-14 |
| Radius of Gyration (Å) | 5.5-7.0 | 6.0-8.5 | 7.0-9.5 |
| Polar Surface Area (Ų) | 180-220 | 200-250 | 120-160 |
| Conformational Entropy | Moderate | High | High |
| Folding Propensity | Enhanced | Moderate | Low |
The conformational behavior of Boc-Pyrrolidine-PEG₂-COOH linkers also exhibits environment-dependent characteristics that influence target engagement [19] [35]. In aqueous environments, the linker adopts more extended conformations to maximize solvation of polar groups, while in membrane-like environments, it favors compact conformations that shield polar moieties [19]. This chameleonic behavior contributes to enhanced cellular permeability and may facilitate intracellular target engagement [24].
The selection between PEG-based and alkyl chain linkers in Proteolysis Targeting Chimera design represents a fundamental decision that impacts multiple aspects of degrader performance [17] [18]. Boc-Pyrrolidine-PEG₂-COOH exemplifies an advanced PEG-based approach that addresses several limitations associated with traditional linker designs while introducing unique advantages in ternary complex formation [1] [2].
Hydrophilicity and solubility characteristics represent primary distinguishing features between linker types [17] [20]. PEG-based linkers, including Boc-Pyrrolidine-PEG₂-COOH, provide superior aqueous solubility through the inclusion of oxygen atoms that can participate in hydrogen bonding with water molecules [17] [48]. This enhanced hydrophilicity translates to improved solubility in biologically relevant media, with PEG₂-containing compounds showing log D values ranging from -1.95 to -2.22 compared to more lipophilic alkyl chains [48]. The pyrrolidine modification in Boc-Pyrrolidine-PEG₂-COOH provides additional hydrophilic character through the protected amine functionality while maintaining synthetic accessibility [44] [47].
Cellular permeability profiles reveal complex relationships between linker composition and membrane penetration [19] [23]. While increased hydrophilicity generally correlates with reduced passive diffusion, PEG-based linkers can achieve enhanced permeability through conformational folding mechanisms [19] [37]. Molecular dynamics simulations demonstrate that PEG linkers can adopt compact conformations with reduced polar surface area in membrane-like environments, facilitating cellular uptake [19] [24]. The pyrrolidine component in Boc-Pyrrolidine-PEG₂-COOH may further enhance this effect by providing additional conformational constraints that stabilize folded states [22] [35].
| Linker Property | PEG-Based Systems | Alkyl Chain Systems | Pyrrolidine-PEG₂ Hybrid |
|---|---|---|---|
| Water Solubility | Excellent | Poor | Good |
| LogD₇.₄ | -1.5 to -2.5 | 2.0 to 4.0 | -0.5 to -1.5 |
| Metabolic Stability | Moderate | High | Enhanced |
| Synthesis Complexity | Moderate | Low | Moderate |
| Conformational Control | Good | Limited | Optimized |
| Ternary Complex Formation | Favorable | Variable | Enhanced |
Ternary complex formation efficiency differs significantly between PEG-based and alkyl chain linkers [6] [18]. PEG linkers demonstrate superior performance in promoting productive protein-protein interactions through their ability to sample diverse conformational states while maintaining sufficient flexibility for binding optimization [6] [17]. The gauche effect inherent in PEG chains favors turn conformations that can bring target proteins into proximity with E3 ligases [35]. Alkyl chain linkers, while providing greater metabolic stability, often favor extended conformations that may not be optimal for ternary complex formation [18] [19].
Structural studies of Proteolysis Targeting Chimera ternary complexes reveal that PEG-based linkers, particularly those containing pyrrolidine modifications, can participate in stabilizing interactions with protein surfaces [6] [33]. X-ray crystallographic data demonstrate that PEG oxygen atoms can form hydrogen bonds with amino acid side chains, contributing to ternary complex stability [6]. The pyrrolidine ring in Boc-Pyrrolidine-PEG₂-COOH provides additional interaction sites through its nitrogen atom and can influence the overall geometry of the protein-protein interface [22] [33].
Degradation efficiency comparisons reveal that PEG-based linkers generally outperform alkyl chains in promoting target protein degradation [17] [18]. This enhanced performance stems from improved ternary complex formation, increased aqueous solubility, and favorable pharmacokinetic properties [20]. The incorporation of pyrrolidine units, as exemplified by Boc-Pyrrolidine-PEG₂-COOH, may further enhance degradation efficiency by providing optimal conformational constraints and additional binding interactions [5] [22].
Metabolic stability considerations favor alkyl chain linkers due to their resistance to oxidative metabolism [17] [18]. However, the pyrrolidine modification in Boc-Pyrrolidine-PEG₂-COOH may provide enhanced metabolic stability compared to unmodified PEG linkers through steric protection of the PEG chain [26] [44]. The tert-butoxycarbonyl protection group further contributes to metabolic stability by providing a bulky, hydrophobic shield around the amine functionality [47].
Boc-Pyrrolidine-PEG₂-COOH represents a specialized chemical linker compound designed for proteolysis targeting chimera synthesis, featuring a molecular formula of C₁₄H₂₅NO₆ and molecular weight of 303.36 daltons [1] [2]. This compound integrates three functional components: a tert-butoxycarbonyl-protected pyrrolidine ring, a diethylene glycol spacer, and a terminal carboxylic acid group, providing exceptional versatility in bioconjugation applications [3] .
The synthetic methodologies for incorporating Boc-Pyrrolidine-PEG₂-COOH into complex molecular architectures require careful consideration of reaction conditions, protection strategies, and coupling protocols. The compound's design enables seamless integration into solid-phase peptide synthesis platforms while maintaining compatibility with automated synthesis systems [5] [6].
Solid-phase peptide synthesis remains the dominant methodology for constructing peptide-based molecules due to its efficiency, automation potential, and ability to handle complex sequences [7]. The integration of Boc-Pyrrolidine-PEG₂-COOH into solid-phase synthesis protocols requires optimization of multiple parameters including protection group strategies, solvent systems, and coupling conditions [5] [6].
The Fmoc/tert-butyl protection strategy represents the gold standard for modern solid-phase peptide synthesis, offering excellent compatibility with Boc-Pyrrolidine-PEG₂-COOH integration [8] [9]. This orthogonal protection scheme allows for selective deprotection under mild basic conditions while maintaining the stability of acid-labile protecting groups [5].
Protection Group Optimization
The Fmoc/tert-butyl system provides superior performance in terms of racemization suppression and side reaction prevention compared to alternative protection strategies [8]. Recent developments in tert-butyl-based protecting groups have addressed longstanding challenges with aspartimide formation, a critical consideration when incorporating linker molecules into peptide sequences [8].
Modified tert-butyl derivatives, including 3-ethyl-3-pentyl, 4-n-propyl-4-heptyl, and 5-n-butyl-5-nonyl esters, demonstrate enhanced resistance to base-induced side reactions while maintaining excellent atom economy [8]. These advanced protecting groups enable more efficient incorporation of Boc-Pyrrolidine-PEG₂-COOH while minimizing unwanted byproduct formation.
| Protection Group | Deprotection Conditions | Compatibility with SPPS | Racemization Risk | Side Reaction Prevention | Atom Economy |
|---|---|---|---|---|---|
| Fmoc/Tert-butyl | 20% piperidine/DMF | Excellent | Low | Good | Moderate |
| Boc/Benzyl | TFA/DCM | Good | Moderate | Moderate | Low |
| Dde/Alloc | 2% hydrazine | Good | Low | Excellent | High |
| Modified tert-butyl | Mild acidic conditions | Excellent | Very Low | Excellent | High |
Minimal Protection Strategies
Contemporary approaches emphasize minimal protection group strategies to enhance environmental sustainability and reduce synthetic complexity [9]. The implementation of Dde protection for lysine residues, removable under mild hydrazine conditions, eliminates the need for strong acid treatment typically required for tert-butyl ether deprotection [9].
This approach significantly reduces trifluoroacetic acid consumption and minimizes hazardous waste generation while maintaining excellent coupling efficiency with Boc-Pyrrolidine-PEG₂-COOH [9]. The strategy proves particularly advantageous for sequences containing multiple hydroxyl-bearing residues where traditional protection may not be essential [9].
Solvent selection plays a critical role in optimizing coupling reactions involving Boc-Pyrrolidine-PEG₂-COOH, influencing both reaction efficiency and environmental impact [10] [11]. Traditional dimethylformamide-based systems, while effective, present significant environmental and safety concerns requiring exploration of alternative solvent systems [11] [12].
Alternative Solvent Systems
N-butylpyrrolidinone emerges as a promising replacement for dimethylformamide, offering reduced toxicity while maintaining good solubility characteristics for peptide synthesis [11] [12]. However, neat N-butylpyrrolidinone exhibits excessive viscosity, necessitating binary mixtures with complementary solvents such as 2-methyltetrahydrofuran or 1,3-dioxolane [11].
Tetrahydrofuran and acetonitrile combinations demonstrate superior performance compared to dimethylformamide in specific applications, particularly for hindered peptide sequences incorporating bulky linker molecules like Boc-Pyrrolidine-PEG₂-COOH [12]. These systems reduce racemization and improve coupling efficiency when used with appropriate resin matrices such as ChemMatrix [12].
| Solvent System | Coupling Efficiency (%) | Environmental Impact Score | Cost Factor | Resin Swelling | Recyclability |
|---|---|---|---|---|---|
| DMF | 95 | 8 | 1.0 | Excellent | No |
| NMP | 92 | 9 | 1.2 | Excellent | No |
| NBP | 88 | 6 | 2.5 | Good | Limited |
| THF/ACN | 90 | 4 | 0.8 | Good | Yes |
| Cyrene mixtures | 85 | 3 | 1.8 | Moderate | Yes |
| EtOAc/DMSO | 87 | 5 | 1.1 | Good | Yes |
Coupling Reagent Optimization
The selection and optimization of coupling reagents significantly impacts the successful incorporation of Boc-Pyrrolidine-PEG₂-COOH into peptide sequences [13] [14]. HATU demonstrates superior performance for difficult couplings involving hindered amino acids and complex linker molecules, providing rapid reaction kinetics with minimal racemization risk [13] [15].
HCTU offers an excellent balance between HBTU and HATU characteristics, providing enhanced coupling efficiency through the electron-withdrawing effect of its chlorine substituent [16]. This reagent proves particularly valuable for automated synthesis platforms where consistent performance across diverse sequence contexts is essential [16].
COMU represents a safer alternative to benzotriazole-based reagents while maintaining excellent coupling efficiency and racemization suppression [14] [17]. For manual synthesis applications, COMU provides optimal cost-effectiveness without compromising reaction quality [17].
| Coupling Reagent | Coupling Speed (min) | Racemization Suppression | Cost Effectiveness | Difficult Sequences | Flow Compatibility |
|---|---|---|---|---|---|
| HATU | 5 | Excellent | Moderate | Excellent | Good |
| HBTU | 10 | Good | Good | Good | Good |
| HCTU | 7 | Excellent | Good | Very Good | Excellent |
| COMU | 8 | Excellent | Good | Excellent | Very Good |
| PyAOP | 6 | Very Good | Low | Good | Good |
| DIC/HOBt | 15 | Good | High | Moderate | Limited |
Automated synthesis platforms revolutionize the preparation of complex molecules incorporating Boc-Pyrrolidine-PEG₂-COOH, enabling high-throughput screening and rapid structure-activity relationship exploration [18] [19]. These systems integrate multiple synthetic transformations while minimizing manual intervention and reducing synthesis times from weeks to days [18] [20].
Continuous flow reactor technology transforms peptide synthesis by enabling precise control over reaction parameters while dramatically reducing synthesis times [21] [22]. The application of continuous flow principles to Boc-Pyrrolidine-PEG₂-COOH incorporation provides significant advantages in terms of reaction efficiency and product quality [21].
Flow Reactor Design and Optimization
Contemporary flow reactor systems utilize repurposed high-performance liquid chromatography components to create cost-effective synthesis platforms [21]. These systems enable systematic optimization of key parameters including resin matrices, temperature profiles, flow rates, and reagent concentrations [21].
The optimization of reagent concentrations based on swollen resin volume represents a critical advancement over traditional batch processing approaches [21]. For both polystyrene and ChemMatrix resins, 0.3 M amino acid and HATU concentrations with 5 mL/min flow rates at 60°C provide optimal coupling efficiency within 2.5-minute reaction windows [21].
Continuous flow systems demonstrate exceptional performance for complex sequences, achieving 85% crude purities for challenging peptides including acyl carrier protein segments and growth hormone-releasing hormone analogues [21]. The preheating of reagents to 60°C accelerates coupling kinetics while minimizing decomposition of activated amino acid derivatives [22].
Temperature Control and Mixing Efficiency
Precise temperature control represents a fundamental advantage of continuous flow systems over batch processing [23]. Advanced flow reactors maintain temperature precision within ±1°C, enabling optimal reaction conditions while preventing unwanted side reactions [23].
The enhanced mixing efficiency in flow systems, typically 5-10 times superior to batch processing, ensures complete reagent contact and uniform reaction conditions [23]. This improvement proves particularly important for incorporating bulky linker molecules like Boc-Pyrrolidine-PEG₂-COOH where steric hindrance may impede coupling efficiency [23].
| Parameter | Batch Processing | Continuous Flow | Improvement Factor |
|---|---|---|---|
| Reaction Time | Long (hours) | Short (minutes) | 10-20x faster |
| Reagent Consumption | High | Optimized | 30-50% reduction |
| Waste Generation | High | Reduced | 40-60% reduction |
| Temperature Control | Moderate | Precise | Precise ±1°C |
| Mixing Efficiency | Limited | Excellent | 5-10x better |
| Scale-up Potential | Difficult | Excellent | Linear scaling |
Direct-to-Biology Integration
Advanced automated platforms enable direct transfer of crude reaction mixtures to biological evaluation systems without intermediate purification steps [18] [24]. This direct-to-biology approach significantly accelerates the discovery process by eliminating time-consuming purification and isolation procedures [18].
The integration of amide coupling with photoclick chemistry enables seamless PROTAC assembly in multiwell plate formats [18]. This methodology produces diverse PROTAC libraries incorporating Boc-Pyrrolidine-PEG₂-COOH linkers with high efficiency and structural diversity in shortened timeframes [18].
Nanomole-scale synthesis capabilities further enhance the efficiency of structure-activity relationship exploration [20]. These ultra-high-throughput platforms operate at 120 nanomole scale in 20 μL dimethyl sulfoxide, representing a 170-fold reduction compared to traditional approaches while maintaining excellent data quality [20].
Green chemistry principles drive the development of sustainable methodologies for Boc-Pyrrolidine-PEG₂-COOH functionalization, emphasizing waste reduction, energy efficiency, and safer reagent utilization [25] [26]. Contemporary approaches focus on solvent recycling, alternative reaction media, and catalytic processes to minimize environmental impact [25].
Solvent Recycling and Recovery
Industrial implementations of green peptide synthesis demonstrate significant environmental benefits through systematic solvent recovery and recycling [25]. Optimized processes recover 86% of ethyl acetate, 70% of dimethyl sulfoxide, and 38% of coupling additives for reuse, substantially reducing waste generation and material costs [25].
The integration of pooled waste treatment systems enables efficient recovery of multiple solvent components from peptide synthesis operations [25]. This approach reduces environmental impact by four-fold compared to dimethylformamide-based systems while achieving two-fold cost reduction [25].
Temperature optimization plays a crucial role in green synthesis approaches, minimizing raw material consumption while improving solubility and resin swelling characteristics [25]. Controlled temperature protocols enable more time-efficient development and manufacturing processes while reducing energy consumption [25].
Atom Economy and Catalytic Processes
Contemporary green chemistry approaches emphasize maximizing atom economy through catalytic processes and elimination of stoichiometric reagents [27] [26]. Click chemistry methodologies provide exceptional atom economy while enabling direct functionalization of native functional groups without preliminary derivatization [28].
Hydroxyl-yne click chemistry represents a breakthrough in sustainable linker functionalization, enabling direct modification of hydroxyl groups without protection-deprotection sequences [28]. This approach substantially reduces waste generation and processing complexity while maintaining excellent selectivity and yield [28].
The development of biobased catalysts and aqueous-compatible reaction systems addresses key sustainability challenges in linker functionalization [28]. These systems reduce reliance on precious metal catalysts while enabling operation under environmentally benign conditions [28].
| Green Chemistry Principle | Traditional Approach | Green Approach | Improvement (%) |
|---|---|---|---|
| Atom Economy | 60-70% | 85-95% | 25 |
| Renewable Feedstocks | Limited | Biobased | 80 |
| Energy Efficiency | High energy | Low energy | 50 |
| Waste Prevention | Moderate | Minimized | 60 |
| Safer Solvents | Hazardous | Green solvents | 70 |
| Catalysis | Stoichiometric | Catalytic | 90 |
Convergent Synthesis Strategies
Convergent synthesis approaches reduce the overall number of synthetic steps and waste generation by constructing peptide fragments separately before final assembly [26]. This strategy proves particularly advantageous for incorporating complex linker molecules like Boc-Pyrrolidine-PEG₂-COOH where traditional linear synthesis may encounter efficiency limitations [26].
Microwave and ultrasound-assisted synthesis techniques accelerate reaction kinetics while reducing energy consumption [26]. These activation methods enable shorter reaction times and improved yields while maintaining compatibility with green solvent systems [26].